N-Fmoc-S-2-Pyridinylthio-L-cysteine: IUPAC Nomenclature, Mechanistic Principles, and Protocols for Chemoselective Disulfide Bond Formation
N-Fmoc-S-2-Pyridinylthio-L-cysteine: IUPAC Nomenclature, Mechanistic Principles, and Protocols for Chemoselective Disulfide Bond Formation
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Solid-Phase Peptide Synthesis (SPPS) and Bioconjugation
Executive Summary
In the development of complex peptide therapeutics, the precise control of disulfide bond formation is critical for maintaining structural integrity and biological activity. N-Fmoc-S-2-Pyridinylthio-L-cysteine (commonly abbreviated as Fmoc-Cys(SPyr)-OH) is a highly specialized, orthogonally protected amino acid building block. Unlike standard protecting groups that merely shield the thiol from side reactions, the SPyr group actively primes the cysteine residue for directed, chemoselective heterodimerization.
As a Senior Application Scientist, I have structured this technical guide to move beyond basic definitions. We will deconstruct the strict IUPAC nomenclature, analyze the thermodynamic causality that makes the SPyr group an exceptional leaving group, and provide a self-validating experimental protocol for synthesizing complex disulfide-bridged peptides.
Chemical Identity and IUPAC Nomenclature
The structural complexity of Fmoc-Cys(SPyr)-OH requires precise nomenclature to avoid critical errors during procurement and synthesis.
IUPAC Derivation
The core of the molecule is L-cysteine: (2R)-2-amino-3-sulfanylpropanoic acid.
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N-alpha Protection: The amine is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, denoted as (9H-fluoren-9-ylmethoxy)carbonyl.
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Side-Chain Modification: The thiol is modified into an asymmetric mixed disulfide with a 2-pyridinyl group. In IUPAC nomenclature, an -S-S-R linkage is classified as an alkyldisulfanyl group. Therefore, the substituent is pyridin-2-yldisulfanyl.
Combining these elements yields the strict systematic IUPAC name: (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(pyridin-2-yldisulfanyl)propanoic acid
In commercial catalogs, it is frequently indexed under the semi-systematic name: N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-(pyridin-2-ylthio)-L-cysteine [1].
⚠️ Expert Insight: Database Discrepancies
When sourcing this compound, researchers must verify the molecular weight. Some commercial databases (e.g., MolPort) incorrectly map the CAS number (191108-79-9) to a thioether SMILES string (CSc1ccccn1) rather than the correct disulfide (CSSC1=NC=CC=C1)[2]. The correct molecular formula contains two sulfur atoms ( S2 ), not one.
Table 1: Physicochemical Properties
| Property | Value |
| Systematic IUPAC Name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(pyridin-2-yldisulfanyl)propanoic acid |
| Common Abbreviations | Fmoc-Cys(SPyr)-OH, Fmoc-Cys(S-2-Pyr)-OH |
| CAS Number | 191108-79-9 |
| Molecular Formula | C23H20N2O4S2 |
| Molecular Weight | 452.54 g/mol |
| Primary Application | Directed, chemoselective disulfide bond formation |
Mechanistic Causality in Peptide Synthesis
The utility of the SPyr group lies in its dual function as both a protecting group and an activating group.
The Thermodynamic Sink: When a peptide containing Cys(SPyr) is exposed to a peptide containing a free thiol (Cys-SH), a thiol-disulfide exchange occurs. The causality behind the exceptional efficiency of this reaction is thermodynamic. The expelled leaving group, 2-pyridinethiol, rapidly tautomerizes into 2-pyridinethione . This tautomerization acts as a thermodynamic sink, rendering the exchange reaction effectively irreversible under mild acidic conditions (pH 4.5–6.0).
Orthogonality and Stability: Unlike the highly reactive 3-nitro-2-pyridinesulfenyl (NPys) group, which is notoriously unstable to the standard piperidine treatments used for Fmoc deprotection , the SPyr group offers a more balanced stability profile. While care must still be taken during basic deprotection, SPyr is generally better tolerated during chain elongation than NPys, making it a superior choice for internal sequence incorporation.
Logical Workflow of Chemoselective Coupling
The following diagram maps the logical workflow and the self-validating feedback loop inherent to the SPyr-mediated disulfide formation.
Logical workflow of chemoselective disulfide bond formation using Cys(SPyr) activation.
Self-Validating Experimental Protocol: Site-Directed Heterodimerization
This protocol outlines the formation of a specific disulfide bond between Peptide A (containing Cys(SPyr)) and Peptide B (containing a free Cys).
Why is this a self-validating system? The release of 2-pyridinethione generates a distinct yellow color with a strong UV absorbance at 343 nm ( ϵ≈8080M−1cm−1 ). By measuring this absorbance, researchers can quantify the exact molar equivalent of the product formed in real-time, eliminating the need for constant LC-MS sampling to prove reaction progress.
Step-by-Step Methodology
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Step 1: Reagent Preparation & Degassing
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Action: Dissolve Peptide A (SPyr-activated) to a concentration of 1-2 mg/mL in a thoroughly degassed buffer (0.1 M Ammonium Acetate, pH 5.5, containing 1 mM EDTA).
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Causality: Degassing and the inclusion of EDTA (a metal chelator) are critical. Dissolved oxygen and trace heavy metals catalyze the spontaneous oxidation of the free-thiol peptide into an unwanted homodimer.
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Step 2: Stoichiometric Mixing
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Action: Slowly add Peptide B (free thiol) to the solution of Peptide A in a 1.1 : 1.0 molar ratio.
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Causality: A slight excess of the free thiol drives the equilibrium forward. The specific pH of 5.5 is chosen because it is high enough to generate a small fraction of the nucleophilic thiolate anion, but low enough to prevent base-catalyzed disulfide scrambling (which occurs rapidly at pH > 7.0).
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Step 3: Real-Time Self-Validation (UV-Vis Monitoring)
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Action: Monitor the reaction mixture spectrophotometrically at 343 nm against a buffer blank.
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Causality: As the exchange occurs, the absorbance at 343 nm will rise. The reaction is deemed complete when the absorbance plateaus (typically 30 to 90 minutes, depending on steric hindrance).
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Step 4: Quenching and Purification
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Action: Quench the reaction by lowering the pH to 3.0 using dilute Trifluoroacetic acid (TFA), followed immediately by Preparative RP-HPLC purification.
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Causality: Dropping the pH fully protonates all remaining thiols, instantly halting any further disulfide exchange or scrambling during the concentration and purification phases.
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Comparative Analysis of Cysteine Protecting Groups
To contextualize the utility of SPyr, it must be compared against other standard cysteine protecting groups used in SPPS .
Table 2: Comparative Analysis of Cys Protecting Groups
| Protecting Group | Linkage Type | Cleavage / Activation Condition | Orthogonality | Reaction Kinetics |
| Trt (Trityl) | Thioether | Acidic (TFA) | Standard SPPS | N/A (Requires separate oxidation step) |
| Acm (Acetamidomethyl) | Thioacetal | Oxidative ( I2 ) or Heavy Metals | Orthogonal to TFA | Slow to Moderate |
| SPyr (2-Pyridinesulfenyl) | Disulfide | Thiolysis (Free Thiol) | Orthogonal to TFA | Fast (Driven by tautomerization) |
| NPys (3-Nitro-2-pyridinesulfenyl) | Disulfide | Thiolysis (Free Thiol) | Orthogonal to TFA | Very Fast (Highly electron-withdrawn) |
References
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National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for CID 56776990, Fmoc-Cys(npys)-OH". PubChem Database. URL:[Link]
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MolPort . "2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylsulfanylpropanoic acid (CAS 191108-79-9)". MolPort Chemical Database. URL:[Link]
